N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide
Description
Historical Evolution of Bioactive Sulfonamide Compounds
The journey of sulfonamides began in 1932 with Gerhard Domagk’s discovery of prontosil , the first sulfonamide-based antibacterial prodrug. Prontosil’s metabolic conversion to sulfanilamide (4-aminobenzenesulfonamide) in vivo revealed the therapeutic potential of the sulfonamide moiety. By 1938, derivatives like sulfapyridine demonstrated efficacy against pneumonia, while sulfathiazole became a frontline treatment for wound infections during World War II.
The decline of sulfonamides as first-line antibacterials following penicillin’s introduction spurred their repurposing into diverse therapeutic domains. For instance, sulfadiazine silver emerged as a topical antimicrobial for burns, and sulfamethoxazole became a component of cotrimoxazole for urinary tract infections. Modern innovations include sulfonamide hybrids incorporating heterocyclic moieties (e.g., coumarin, indole) to enhance anticancer and antidiabetic activities.
Table 1: Milestones in Sulfonamide Drug Development
Structural Significance of N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide
This compound exemplifies the strategic hybridization of sulfonamide pharmacophores with tailored substituents. Its structure comprises three critical domains:
- Nitrobenzene sulfonamide core : The electron-withdrawing nitro group (-NO₂) at the benzene ring’s para position enhances electrophilicity, potentially improving binding to target proteins.
- Ethylenediamine linker : The -NH-CH₂-CH₂-NH- spacer introduces conformational flexibility, enabling optimal interactions with hydrophobic pockets in enzymes.
- Cycloheptyl moiety : The seven-membered cycloheptyl group confers lipophilicity, which may enhance membrane permeability and pharmacokinetic stability.
Table 2: Functional Roles of Substituents in Sulfonamide Derivatives
Comparative studies of sulfonamide derivatives suggest that the nitro group in this compound may mimic the sulfonamide’s role in tubulin inhibition, as seen in (Z)-N-[2,3-dimethoxy-5-(3,4,5-trimethoxystyryl)phenyl]-4-methoxybenzenesulfonamide. The cycloheptylaminoethyl side chain’s bulkiness could further stabilize ligand-receptor complexes through van der Waals interactions, a hypothesis supported by molecular docking analyses of analogous compounds.
Properties
Molecular Formula |
C15H23N3O4S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[2-(cycloheptylamino)ethyl]-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C15H23N3O4S/c19-18(20)14-9-5-6-10-15(14)23(21,22)17-12-11-16-13-7-3-1-2-4-8-13/h5-6,9-10,13,16-17H,1-4,7-8,11-12H2 |
InChI Key |
ATHFDFBSRBQSID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Nitrobenzene Intermediate: The process begins with the nitration of benzene to form nitrobenzene.
Sulfonation: Nitrobenzene is then sulfonated to introduce the sulfonamide group.
Amination: The sulfonated nitrobenzene undergoes amination with cycloheptylamine to form the final product.
The reaction conditions often involve the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Further oxidized nitro compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can interact with enzymes and proteins. These interactions can lead to changes in cellular pathways and biological activities.
Comparison with Similar Compounds
Substituent Variations
- Target Compound: Cycloheptylaminoethyl group (bulky, lipophilic).
- N-[2-(Methylamino)ethyl]-2-nitrobenzene-1-sulfonamide hydrochloride: Methylaminoethyl substituent (smaller, less lipophilic) .
- H-8 Hydrochloride (H-Series): Methylaminoethyl group attached to an isoquinoline sulfonamide core .
Aromatic Core Differences
- Target Compound : 2-nitrobenzene sulfonamide (electron-withdrawing nitro group).
- H-Series Inhibitors (e.g., H-8, H-9): Isoquinoline sulfonamide (aromatic heterocycle with basic nitrogen) .
Physicochemical Properties
Notes:
- The 2-nitrobenzene core may enhance electrophilic reactivity compared to isoquinoline-based sulfonamides, influencing binding interactions in biological systems .
Biological Activity
N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide, also known by its CAS number 64876-55-7, is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the compound's biological profile, including its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₃N₃O₄S
- Molecular Weight : 341.43 g/mol
- CAS Number : 64876-55-7
The compound features a sulfonamide group attached to a nitrobenzene moiety, which is linked to a cycloheptylamino ethyl chain. This unique structure may contribute to its biological activities.
This compound acts primarily as an inhibitor of certain enzymes and receptors in the body. Research suggests that compounds with similar structures can influence pathways related to inflammation and microbial activity. The nitro group may play a role in redox reactions, contributing to its biological effects.
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. Studies indicate that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. This activity is likely due to its ability to inhibit bacterial folate synthesis, a common mechanism among sulfonamides.
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of cell cycle regulators.
Anti-inflammatory Effects
The compound has been shown to reduce markers of inflammation in animal models. This effect may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies
- Antibacterial Efficacy : A study conducted on various bacterial strains demonstrated that this compound had minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an alternative treatment option .
- Cancer Cell Line Studies : Research involving human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting substantial potency against specific types of cancer .
- In Vivo Anti-inflammatory Study : In a murine model of inflammation, administration of the compound significantly reduced paw edema and levels of inflammatory cytokines compared to control groups .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key structural features of N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide, and how do they influence its reactivity in synthetic chemistry?
- The compound features a sulfonamide core (-SO₂NH₂) linked to a nitro-substituted benzene ring and a cycloheptylaminoethyl side chain. The nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the cycloheptyl group introduces steric bulk, influencing regioselectivity in synthesis. Structural analogs in sulfonamide derivatives highlight the importance of substituent positioning for solubility and stability .
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for high yields?
- Synthesis typically involves coupling 2-nitrobenzenesulfonyl chloride with a pre-functionalized cycloheptylaminoethyl amine. Key steps include:
- Amine preparation : Cycloheptylamine is alkylated with ethylene dihalide under basic conditions.
- Sulfonylation : The amine reacts with 2-nitrobenzenesulfonyl chloride in anhydrous dichloromethane or THF, using triethylamine as a base to scavenge HCl .
- Critical factors: Moisture-free conditions, controlled temperature (0–5°C during sulfonylation), and stoichiometric excess of sulfonyl chloride (1.2–1.5 eq.) to minimize side products .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Analytical methods :
- HPLC-MS : Quantifies purity and detects impurities via retention time and mass-to-charge ratio.
- NMR (¹H/¹³C) : Confirms substituent positions (e.g., nitro group at C2, cycloheptyl integration).
- Elemental analysis : Validates stoichiometric ratios of C, H, N, and S.
- Challenges : The nitro group’s electron-withdrawing effect may complicate NMR interpretation; deuterated DMSO is recommended for solubility .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what limitations exist compared to empirical data?
- Methods :
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to estimate reactivity.
- Molecular docking : Screens for binding affinity to target proteins (e.g., enzymes with sulfonamide-binding pockets).
Q. What experimental strategies resolve contradictions between computational predictions and observed biological activity?
- Case example : If computational models suggest high binding affinity but in vitro assays show weak inhibition:
- Step 1 : Validate computational parameters (e.g., protein flexibility, solvent effects).
- Step 2 : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Step 3 : Modify the cycloheptyl side chain to reduce steric hindrance, guided by SAR studies of analogous sulfonamides .
Q. How can reaction engineering optimize the scalability of this compound synthesis while maintaining cost-efficiency?
- Approaches :
- DoE (Design of Experiments) : Statistically optimizes variables (e.g., temperature, catalyst loading) to minimize trial runs. For example, a 2³ factorial design can evaluate the impact of solvent polarity, base concentration, and reaction time .
- Continuous flow chemistry : Enhances heat/mass transfer for exothermic sulfonylation steps, reducing batch-to-batch variability .
Q. What are the mechanistic implications of the nitro group’s position (ortho vs. para) in sulfonamide derivatives for biological activity?
- Ortho-nitro derivatives : Exhibit stronger hydrogen-bonding interactions with target proteins due to proximity to the sulfonamide NH. However, steric effects may reduce membrane permeability.
- Comparative studies : Para-nitro analogs show higher metabolic stability but lower target affinity in cytochrome P450 assays. Positional effects are validated via X-ray crystallography of ligand-protein complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
